N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride
Overview
Description
“N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C11H14ClN3OS and a molecular weight of 271.77 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14ClN3OS .Scientific Research Applications
Synthesis and Characterization
- Research has shown the synthesis of various N-(benzo[d]thiazol-2-yl)acetamide derivatives and their characterization. These compounds, including similar structures to N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride, have been synthesized using different methods and characterized using spectroscopic techniques (Azeez & Abdullah, 2019), (Campaigne & Selby, 1978).
Biological Activities
- Several studies have focused on the biological activities of N-(benzo[d]thiazol-2-yl)acetamide derivatives. These compounds have been evaluated for their antimicrobial, antitumor, and other bioactivities. For instance, some derivatives have shown significant antimicrobial activity against various test organisms (Bhoi et al., 2015), (Anuse et al., 2019).
Photophysical Properties
- The photophysical properties of some N-(benzo[d]thiazol-2-yl)acetamide analogs have been studied, which include their potential use as fluorescent probes and photosensitizers in dye-sensitized solar cells. These studies provide insights into the electronic properties and light harvesting efficiencies of these compounds (Mary et al., 2020).
Molecular Docking Studies
- Research involving molecular docking studies has been conducted to understand the binding interactions of N-(benzo[d]thiazol-2-yl)acetamide derivatives with various biological targets. These studies are crucial for drug discovery and development, helping to predict the efficacy of these compounds against different biological targets (Anuse et al., 2019).
Properties
IUPAC Name |
N-(3-ethyl-2-imino-1,3-benzothiazol-6-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c1-3-14-9-5-4-8(13-7(2)15)6-10(9)16-11(14)12;/h4-6,12H,3H2,1-2H3,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWODEESGNOGZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)SC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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